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4-Vinyl-3-methoxyphenol -

4-Vinyl-3-methoxyphenol

Catalog Number: EVT-13655683
CAS Number:
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol
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Product Introduction

Overview

4-Vinyl-3-methoxyphenol, also known as 4-vinylguaiacol, is an organic compound classified under methoxyphenols, which are characterized by the presence of a methoxy group attached to a phenolic structure. This compound is notable for its aromatic properties and is commonly used in various industrial applications, particularly in the food and beverage industry due to its flavoring characteristics. The chemical formula for 4-vinyl-3-methoxyphenol is C9H10O2C_9H_{10}O_2 with a molecular weight of approximately 150.1745 g/mol .

Source

4-Vinyl-3-methoxyphenol is primarily derived from the enzymatic decarboxylation of ferulic acid, which occurs in certain yeast strains, such as Saccharomyces cerevisiae. This process is significant in the production of specific aromas in beverages like wine and beer . Additionally, it can be synthesized through various chemical methods involving aromatic compounds.

Classification
  • Kingdom: Organic compounds
  • Super Class: Benzenoids
  • Class: Phenols
  • Sub Class: Methoxyphenols
  • Direct Parent: Methoxyphenols
Synthesis Analysis

The synthesis of 4-vinyl-3-methoxyphenol can be achieved through several methods:

  1. Hydroquinone Method: This method involves using hydroquinone as a raw material, which is methylated using dimethyl sulfate or methanol under acidic conditions. The reaction typically requires high temperatures and pressure, yielding a product with a relatively high efficiency .
  2. Benzaldehyde Method: In this approach, benzaldehyde is reacted with other reagents to form 4-vinyl-3-methoxyphenol. Specific conditions and catalysts are necessary to facilitate the reaction effectively.
  3. Anisole Method: Anisole can also serve as a precursor in the synthesis of this compound through various chemical transformations .

Technical Details

The hydroquinone method is currently the most prevalent due to its efficiency and yield. The process generally requires careful control of temperature and pressure to optimize the reaction conditions.

Molecular Structure Analysis

The molecular structure of 4-vinyl-3-methoxyphenol consists of a phenolic ring substituted with a vinyl group and a methoxy group. The structural formula can be represented as follows:

Chemical Structure C6H4(OCH3)(C=CH2)\text{Chemical Structure }\quad \text{C}_6\text{H}_4(\text{OCH}_3)(\text{C}=\text{CH}_2)

Data

  • Molecular Formula: C9H10O2C_9H_{10}O_2
  • Molecular Weight: 150.1745 g/mol
  • IUPAC Name: 4-Ethenyl-2-methoxyphenol
  • CAS Number: 7786-61-0
  • Density: 1.089 g/cm³
  • Melting Point: 25–29 °C
  • Boiling Point: 245 °C at 760 mmHg .
Chemical Reactions Analysis

4-Vinyl-3-methoxyphenol participates in various chemical reactions, particularly polymerization processes. It acts as a polymerization inhibitor for unsaturated polyester resins and acrylics, preventing unwanted reactions during manufacturing .

Technical Details

In polymer chemistry, it serves as an effective stabilizer against oxidative degradation, enhancing the stability and longevity of polymer products.

Mechanism of Action

The mechanism by which 4-vinyl-3-methoxyphenol exerts its effects primarily involves its role as an antioxidant and polymerization inhibitor. It prevents the formation of free radicals during polymerization processes by scavenging reactive oxygen species (ROS) or by complexing with metal ions that catalyze oxidative reactions.

Data

This compound's antioxidant properties are attributed to its ability to donate electrons, thus stabilizing free radicals formed during oxidative stress in polymers or food matrices .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to light straw yellow oily liquid
  • Odor: Strong aroma reminiscent of spices and cloves
  • Solubility: Insoluble in water; miscible in ethanol; soluble in oils .

Chemical Properties

  • Flash Point: 111.3 °C
  • Vapor Pressure: 0.0188 mmHg at 25 °C
  • pKa: Approximately 10.00 (predicted) .

These properties indicate that while it is stable under normal conditions, it should be stored properly to avoid degradation from light and moisture.

Applications

4-Vinyl-3-methoxyphenol has several scientific applications:

  1. Flavoring Agent: It is used as a flavoring agent in food products due to its pleasant aroma.
  2. Polymer Stabilizer: Acts as an effective inhibitor for polymerization reactions, especially in the production of plastics such as polyvinyl chloride and polymethylmethacrylate.
  3. Aroma Compound: Plays a significant role in the production of specific aromas in fermented beverages like wine and beer, contributing to their sensory profiles .
Biosynthesis and Metabolic Pathways

Microbial Decarboxylation of Ferulic Acid

Microbial decarboxylation of ferulic acid represents the primary biosynthetic route to 4-vinyl-3-methoxyphenol (4-vinylguaiacol, 4VG). This process leverages phenolic acid decarboxylases (PADs), cofactor-independent enzymes that catalyze the non-oxidative removal of the carboxylic group from ferulic acid. Streptomyces setonii ATCC 39116 achieves high-yield conversion under microaerobic conditions, producing 885.1 mg/L of 4VG with a volumetric productivity of 70.4 mg/L·h and a molar yield of 1.11 mol/mol [9]. Similarly, Debaryomyces hansenii rapidly transforms ferulic acid via a hypsochromic shift in UV absorption (λmax 290 nm → 260 nm), confirming 4VG formation [2]. Process efficiency is heavily influenced by aeration levels; reduced oxygen availability enhances 4VG accumulation by minimizing competing oxidative pathways like β-oxidation or CoA-dependent degradation [9].

Table 1: Microbial Production of 4VG from Ferulic Acid

Microorganism4VG Titer (mg/L)Productivity (mg/L·h)Key Condition
Streptomyces setonii885.170.4Microaerobic
Debaryomyces hanseniiN/RRapid conversionpH 6.0, 30°C
Bacillus atrophaeusHigh concentrationOrganic solvent-tolerantBiphasic system

Enzymatic Mechanisms in Saccharomyces cerevisiae and Pseudomonas fluorescens

PAD enzymes exhibit species-specific mechanistic features:

  • Yeast PADs: Saccharomyces cerevisiae expresses a FDC1-encoded decarboxylase that operates via a quinone methide intermediate. The catalytic mechanism involves proton abstraction from the phenolic hydroxyl group, forming a resonance-stabilized quinone methide, followed by spontaneous decarboxylation. This enzyme shows substrate promiscuity toward ferulic, p-coumaric, and caffeic acids but negligible activity on sinapic acid [10].
  • Bacterial PADs: Pseudomonas fluorescens utilizes a cofactor-free PAD with two conserved catalytic residues (Glu64 and Asp76) that facilitate proton transfer. The enzyme’s acid tolerance (activity at pH 4.0–6.0) enables 4VG synthesis in acidic environments like fermenting beer. Structural studies reveal a β-barrel fold that positions ferulic acid for decarboxylation via transition-state stabilization [3] [8].

Both systems produce 4VG without ATP or cofactors, aligning with green chemistry principles. However, bacterial PADs generally show higher thermostability (up to 50°C) than yeast variants [10].

Biocatalytic Production in Lignin-Derived Systems

Lignin serves as a sustainable feedstock for 4VG production via ferulic acid liberation and decarboxylation. Pseudomonas putida KT2440 has been engineered for one-pot bioconversion of lignin hydrolysates. Key modifications include:

  • Deletion of vanAB genes to block 4VG catabolism to vanillin.
  • Overexpression of phenolic acid decarboxylase (pad) from Bacillus subtilis.
  • Integration of in situ product separation using adsorbent resins to mitigate cytotoxicity [4].

This system achieves a 4VG titer of 203.0 mg/L from alkali lignin, demonstrating atom-economic valorization. The OrganoCat process (oxalic acid-catalyzed lignin extraction) further enables enzymatic funneling of heterogeneous lignin streams into ferulic acid, which is subsequently decarboxylated to 4VG by immobilized PADs [7] [10]. Challenges include lignin recalcitrance and inhibitor formation (e.g., phenolics, furans), which reduce microbial viability and reaction rates.

Comparative Analysis of Yeast Strains in Fermentation Processes

Top-fermenting yeast strains vary significantly in 4VG production during beer fermentation due to genetic and regulatory differences:

Table 2: 4VG Production in Brewing Yeast Strains

Yeast Strain4VG Titer (mg/L)Sensory Threshold (mg/L)Flavor Impact
Brettanomyces bruxellensis2.0–8.00.3Clove, smoky
Saccharomyces cerevisiae0.5–3.50.3Variable
Candida versatilisUp to 5.20.3Phenolic
  • Regulatory Factors: PAD1 expression in S. cerevisiae is induced by ferulic acid but repressed by glucose, leading to delayed 4VG synthesis until sugar depletion. In contrast, Brettanomyces strains exhibit constitutive PAD activity, enabling earlier 4VG accumulation [5] [10].
  • Strain Selection: Belgian wheat beer yeasts (e.g., B. bruxellensis) generate 2.61 mg/L of 4VG—above the sensory threshold (0.3 mg/L)—imparting a characteristic clove-like aroma. Analytical methods like isocratic HPLC (C18 column, methanol/water/H3PO4 mobile phase, λ = 260 nm) enable precise quantification [5].
  • Metabolic Byproducts: Some strains convert 4VG further to 4-ethylguaiacol via vinyl reductase, altering flavor profiles [10].

Properties

Product Name

4-Vinyl-3-methoxyphenol

IUPAC Name

4-ethenyl-3-methoxyphenol

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-3-7-4-5-8(10)6-9(7)11-2/h3-6,10H,1H2,2H3

InChI Key

UMDJLUGAMDTLDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)C=C

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